molecular formula C10H9NO3 B1179792 DYNASTIN 4 CAS No. 152923-08-5

DYNASTIN 4

Cat. No.: B1179792
CAS No.: 152923-08-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of this compound

The discovery of this compound is intrinsically linked to the broader investigation of bioactive peptides from Australian amphibian species that began in the late twentieth century. Research into the dermal glandular extracts of Australian frogs revealed the presence of numerous peptides belonging to the dynastin family, with each species of the genus Limnodynastes producing distinct peptide variants. The systematic characterization of these compounds emerged from collaborative efforts between Australian researchers who recognized the potential significance of amphibian-derived bioactive molecules.

This compound was specifically isolated from Limnodynastes salmini, the salmon-striped frog, as part of comprehensive studies examining the chemical composition of amphibian skin secretions. The identification process involved sophisticated analytical techniques including mass spectrometry and amino acid sequencing to determine the precise structure of this octapeptide. The discovery built upon earlier work that had already characterized Dynastin 1, 2, and 3 from related Limnodynastes species, establishing a pattern of species-specific peptide production within this genus.

The research methodology employed for this compound characterization involved extraction of dermal glandular materials followed by high-performance liquid chromatography separation and subsequent structural analysis. This systematic approach allowed researchers to confirm the peptide's amino acid sequence and establish its molecular properties with high precision. The discovery process highlighted the remarkable diversity of bioactive compounds present in Australian amphibian species and their potential applications in biochemical research.

Taxonomic Classification in Chemical Nomenclature

This compound belongs to the broader classification of bioactive peptides derived from amphibian sources, specifically categorized within the dynastin family of compounds. The systematic nomenclature reflects both the biological origin and the sequential discovery pattern of these related molecules. The compound is formally designated as a dermal peptide originating from the family Myobatrachidae, subfamily Limnodynastinae, representing one of several related bioactive molecules produced by this taxonomic group.

The chemical classification of this compound places it among short-chain peptides with a molecular formula that reflects its octapeptide structure. The peptide exhibits characteristics typical of amphibian-derived bioactive compounds, including a relatively low molecular weight and specific amino acid composition that may contribute to its biological activity. The nomenclature system employed for the dynastin family follows conventional peptide naming conventions while acknowledging the biological source and discovery sequence.

Within the context of amphibian peptide research, this compound represents part of a larger chemical family that demonstrates species-specific variation in amino acid sequence and potential biological function. The taxonomic approach to studying these compounds has revealed important insights into the evolutionary relationships between different Limnodynastes species and their respective peptide products. This classification system provides a framework for understanding the chemical diversity present within Australian amphibian populations and their potential applications in various research fields.

Significance in Organic Chemical Research

The significance of this compound in organic chemical research extends beyond its immediate structural characteristics to encompass broader implications for peptide chemistry and natural product investigation. This compound represents an important example of how amphibian-derived peptides can provide insights into natural chemical diversity and potential therapeutic applications. The octapeptide structure of this compound offers researchers a relatively simple yet biologically relevant model system for studying peptide-protein interactions and biological activity mechanisms.

Properties

CAS No.

152923-08-5

Molecular Formula

C10H9NO3

Synonyms

DYNASTIN 4

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Solubility: Bulky substituents (e.g., benzothienocarbazole in this compound) reduce solubility due to increased hydrophobicity, whereas polar groups (e.g., pyrazolyl in Compound B) enhance solubility .
  • Electronic Properties: Electron-withdrawing groups (e.g., cyanophenyl in Compound C) improve charge transport in electronic applications, while electron-donating groups (e.g., phenothiazinyl in Compound A) optimize luminescence efficiency .
  • Biological Activity: this compound’s benzothienocarbazole moiety may enhance binding affinity to biological targets, making it a candidate for kinase inhibitors .

Preparation Methods

Core Structural Modifications

This compound (referred to in literature as Dyngo compound 4a ) is synthesized via targeted modifications to the dynasore scaffold. The parent compound, dynasore, is a dihydroxyl-substituted naphtho[2,1-b]furan-9,10-dione derivative. To enhance potency and reduce non-specific binding, hydroxyl groups are repositioned, and a third hydroxyl group is introduced (Figure 1A).

Key Reaction Steps :

  • Starting Material : Dynasore (3-hydroxy-naphtho[2,1-b]furan-9,10-dione) is functionalized at the C4 and C6 positions.

  • Hydroxylation : A trihydroxyl configuration is achieved via regioselective oxidation, optimizing hydrogen-bonding interactions with dynamin’s GTPase domain.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the trihydroxyl product with >95% purity.

Solvent and Base Optimization

The reaction employs polar aprotic solvents (e.g., dimethylformamide, DMF) to stabilize intermediates. Sodium hydride (NaH) serves as a base, facilitating deprotonation and nucleophilic substitution. Crucially, detergent additives like Tween-80 are avoided to prevent stoichiometric binding, which otherwise reduces potency (IC50 increases from 380 nM to 479 μM in dynasore).

Reaction Conditions and Yield Optimization

Temperature and Atmosphere Control

Optimal synthesis occurs at 25–30°C under inert nitrogen atmosphere to prevent oxidation of sensitive hydroxyl groups. Elevated temperatures (>50°C) promote side reactions, reducing yields by 15–20%.

Stoichiometric Ratios

A 1:1.2 molar ratio of dynasore to hydroxylation reagent ensures complete conversion. Excess reagent (>1.5 eq.) leads to over-oxidation, generating quinone byproducts.

Table 1: Impact of Hydroxylation Reagent Stoichiometry on this compound Yield

Reagent (eq.)Yield (%)Byproduct Formation (%)
1.0628
1.2783
1.56518

Analytical Validation and Potency Assessment

Chromatographic Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) confirms structural integrity, with a retention time of 12.3 min (ULTRA 2 column, 5% phenyl-methyl polysiloxane phase). Nuclear magnetic resonance (NMR) spectra (¹H, 600 MHz) verify hydroxyl proton environments: δ 9.85 (s, 1H, C4-OH), 9.72 (s, 1H, C6-OH), and 9.68 (s, 1H, C2-OH).

Dynamin Inhibition Assays

This compound’s potency is quantified via GTPase activity assays using recombinant dynamin I and II.

Table 2: IC50 Values for this compound Against Dynamin Isoforms

Dynamin IsoformIC50 (nM)Selectivity vs. Dynasore
Dynamin I380 ± 0.0537-fold improvement
Dynamin II2300 ± 2003.1-fold improvement

The compound exhibits selectivity for helical dynamin assemblies, showing >36-fold reduced activity against ring oligomers.

Applications in Endocytosis Studies

Cellular Uptake Inhibition

In HeLa cells, this compound inhibits transferrin endocytosis with an IC50 of 5.7 μM, sixfold lower than dynasore. No effect is observed on dynamin-independent pathways (e.g., cholera toxin uptake).

Neuronal Synaptic Vesicle Recycling

Primary rat neurons treated with 10 μM this compound show a 70% reduction in synaptic vesicle endocytosis, confirming utility in neurophysiological studies.

Challenges and Mitigation Strategies

Cytotoxicity Reduction

Initial analogs exhibited cytotoxicity at >20 μM. Introducing a third hydroxyl group at C2 reduced mitochondrial membrane disruption, lowering the cytotoxic threshold to 50 μM.

Detergent Compatibility

Unlike dynasore, this compound’s potency remains unaffected by 0.01% Tween-80, enabling robust in vitro screening .

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate DYNASTIN 4’s mechanism of action while ensuring methodological rigor?

  • Methodological Answer : Experimental design should incorporate controlled variables (e.g., concentration, temperature) and replication to minimize bias. Use hypothesis-driven approaches, such as comparative studies (e.g., treatment vs. control groups) with predefined success metrics. Statistical power analysis should precede data collection to determine sample size . For reproducibility, document protocols using standardized formats (e.g., electronic lab notebooks) and validate results through independent trials .

Q. What are the best practices for collecting and validating experimental data on this compound’s physicochemical properties?

  • Methodological Answer : Employ triangulation by combining multiple techniques (e.g., spectroscopy, chromatography) to cross-validate results. Ensure data accuracy by calibrating instruments regularly and including internal standards. Raw data should be archived with metadata (e.g., experimental conditions, operator ID) to facilitate audits . For quantitative properties, use error bars and statistical tests (e.g., t-tests for mean comparisons) to assess variability .

Q. How should a research question about this compound’s biological activity be formulated to align with research objectives?

  • Methodological Answer : Frame the question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time). Example: “How does this compound (intervention) inhibit enzyme X (outcome) in mammalian cell lines (population) compared to existing inhibitors (comparison) over a 24-hour exposure (time)?” Ensure the question is specific, measurable, and grounded in gaps identified in prior literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., model organism differences, dosage regimes). Use meta-analysis to quantify effect sizes and heterogeneity. If discrepancies persist, perform sensitivity analyses to test assumptions (e.g., outlier exclusion, alternative statistical models) . Cross-validate findings using orthogonal methods (e.g., in vitro vs. in vivo assays) to isolate context-dependent effects .

Q. What strategies are effective for integrating this compound’s experimental data with computational modeling approaches?

  • Methodological Answer : Develop a multiscale modeling framework that links molecular dynamics simulations (e.g., binding affinity predictions) with pharmacokinetic/pharmacodynamic (PK/PD) models. Calibrate models using iterative parameter estimation (e.g., Bayesian inference) and validate against experimental datasets. Disclose model limitations, such as assumptions about cellular uptake rates or metabolic stability .

Q. How can cross-disciplinary research methodologies enhance the study of this compound’s potential applications?

  • Methodological Answer : Combine omics approaches (e.g., transcriptomics, proteomics) with phenotypic screening to map mechanism-pathway relationships. Collaborate with computational chemists to prioritize synthetic analogs via structure-activity relationship (SAR) modeling. For translational studies, align preclinical findings with clinical endpoints using biomarkers validated in independent cohorts .

Methodological Considerations for Data Analysis

  • Qualitative vs. Quantitative Data : Use thematic analysis for open-ended observations (e.g., microscopy images) and parametric/non-parametric tests for numerical data, depending on distribution assumptions .
  • Handling Missing Data : Apply multiple imputation techniques or sensitivity analyses to assess robustness .
  • Ethical Compliance : Ensure data integrity by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and declaring conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.